molecular formula C20H33NaO3S B15183492 Benzenesulfonic acid, dodecyldimethyl-, sodium salt CAS No. 63428-97-7

Benzenesulfonic acid, dodecyldimethyl-, sodium salt

Cat. No.: B15183492
CAS No.: 63428-97-7
M. Wt: 376.5 g/mol
InChI Key: TZGWRTOSBWDHPO-UHFFFAOYSA-M
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Description

Chemical Identity: Benzenesulfonic acid, dodecyldimethyl-, sodium salt (CAS 28519-02-0), also termed disodium dodecyldiphenyl ether disulfonate, is an anionic surfactant with a dodecyl (C12) hydrophobic chain and dual sulfonate groups attached to a benzene ring. Its structure includes a sulfophenoxy linkage, enhancing solubility and surfactant efficiency .

Properties

CAS No.

63428-97-7

Molecular Formula

C20H33NaO3S

Molecular Weight

376.5 g/mol

IUPAC Name

sodium;4-dodecyl-2,3-dimethylbenzenesulfonate

InChI

InChI=1S/C20H34O3S.Na/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-16-20(24(21,22)23)18(3)17(19)2;/h15-16H,4-14H2,1-3H3,(H,21,22,23);/q;+1/p-1

InChI Key

TZGWRTOSBWDHPO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, dodecyldimethyl-, sodium salt is typically synthesized through the sulfonation of dodecylbenzene. The process involves the reaction of dodecylbenzene with sulfur trioxide (SO3) or fuming sulfuric acid (oleum) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous sulfonation of dodecylbenzene using sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Desulfonation at Elevated Temperatures

Heating the compound above 220°C induces desulfonation, cleaving the sulfonate group to regenerate the parent hydrocarbon and sulfuric acid :

C18H30(CH3)2-Benzenesulfonate Na+Δ>220CC18H30(CH3)2-Benzene+NaHSO4\text{C}_{18}\text{H}_{30}\text{(CH}_3\text{)}_2\text{-Benzenesulfonate Na}^+ \xrightarrow{\Delta > 220^\circ \text{C}} \text{C}_{18}\text{H}_{30}\text{(CH}_3\text{)}_2\text{-Benzene} + \text{NaHSO}_4

The dimethyl substituent stabilizes the intermediate σ-complex, slightly lowering the desulfonation temperature compared to linear analogs .

Salt Metathesis with Divalent Cations

The sodium ion undergoes exchange with divalent cations (e.g., Ca²⁺, Mg²⁺) in aqueous solutions :

2C18H30(CH3)2-Benzenesulfonate Na++CaCl2[C18H30(CH3)2-Benzenesulfonate]2Ca2++2NaCl2\,\text{C}_{18}\text{H}_{30}\text{(CH}_3\text{)}_2\text{-Benzenesulfonate Na}^+ + \text{CaCl}_2 \rightarrow [\text{C}_{18}\text{H}_{30}\text{(CH}_3\text{)}_2\text{-Benzenesulfonate}]_2\text{Ca}^{2+} + 2\,\text{NaCl}

Applications:

  • Calcium and magnesium salts are used in industrial detergents for hardness tolerance .

Hydrolysis Under Acidic Conditions

In strongly acidic media, the sulfonate group is protonated, forming the free sulfonic acid :

C18H30(CH3)2-Benzenesulfonate Na++HClC18H30(CH3)2-Benzenesulfonic Acid+NaCl\text{C}_{18}\text{H}_{30}\text{(CH}_3\text{)}_2\text{-Benzenesulfonate Na}^+ + \text{HCl} \rightarrow \text{C}_{18}\text{H}_{30}\text{(CH}_3\text{)}_2\text{-Benzenesulfonic Acid} + \text{NaCl}

Conditions:

  • pH < 2

  • Temperature: Ambient

Derivatization to Sulfonamides and Sulfonyl Chlorides

The sulfonate group can be converted into reactive intermediates:

a. Sulfonyl Chloride Formation
Treatment with phosphorus pentachloride (PCl₅) yields the sulfonyl chloride :

C18H30(CH3)2-Benzenesulfonate Na++PCl5C18H30(CH3)2-Benzenesulfonyl Chloride+NaPOCl3\text{C}_{18}\text{H}_{30}\text{(CH}_3\text{)}_2\text{-Benzenesulfonate Na}^+ + \text{PCl}_5 \rightarrow \text{C}_{18}\text{H}_{30}\text{(CH}_3\text{)}_2\text{-Benzenesulfonyl Chloride} + \text{NaPOCl}_3

b. Sulfonamide Synthesis
Reaction with amines produces sulfonamides :

C18H30(CH3)2-Benzenesulfonyl Chloride+RNH2C18H30(CH3)2-Benzenesulfonamide+HCl\text{C}_{18}\text{H}_{30}\text{(CH}_3\text{)}_2\text{-Benzenesulfonyl Chloride} + \text{RNH}_2 \rightarrow \text{C}_{18}\text{H}_{30}\text{(CH}_3\text{)}_2\text{-Benzenesulfonamide} + \text{HCl}

Environmental Degradation Pathways

The compound undergoes biodegradation via ω-oxidation of the alkyl chain, followed by cleavage of the sulfonate group :

StepReactionEnzyme Involved
ω-OxidationTerminal methyl group → carboxylic acidCytochrome P450
DesulfonationSulfonate → sulfate + hydrocarbonSulfonatase

Half-life: 7–30 days in aerobic aquatic environments .

Mechanism of Action

The primary mechanism of action of benzenesulfonic acid, dodecyldimethyl-, sodium salt is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of liquids. This is achieved through the alignment of the hydrophobic dodecyl chain with non-polar substances and the hydrophilic sulfonate group with water, facilitating the emulsification and solubilization of oils and fats .

Comparison with Similar Compounds

Alkyl Chain Length Variation: C12 vs. C14 Derivatives

Property Dodecyldimethyl Benzenesulfonate (C12) Tetradecyl Benzenesulfonate (C14)
Alkyl Chain Length C12 (branched) C14 (linear)
Solubility High in water and polar solvents Lower due to longer hydrophobic chain
Surfactant Efficiency Optimal for detergents and emulsions Better surface activity but higher Krafft temperature
Applications Detergents, personal care Industrial cleaners, lubricants

Key Insight : Longer alkyl chains (e.g., C14) enhance hydrophobicity, improving surface activity but reducing solubility. Branching in C12 derivatives improves biodegradability compared to linear analogs .

Linear vs. Branched Alkyl Derivatives

Property Dodecyldimethyl (Branched) Linear Alkyl Benzenesulfonate
Biodegradability Higher Lower
Toxicity (LC50, Fish) >450 mg/L (96-hour) 1.04 mg/L (96-hour)
Foaming Stability Moderate High

Key Insight : Branched derivatives exhibit lower aquatic toxicity and better environmental profiles, while linear analogs provide stronger foaming but persist longer in ecosystems .

Functional Group Variations: Sulfophenoxy vs. Hydrotropic Sulfonates

Compound Dodecyldimethyl Benzenesulfonate Xylenesulfonic Acid Sodium Salt
Functional Groups Dual sulfonate groups, sulfophenoxy Single sulfonate, hydrotropic
Primary Use Surfactant in detergents Hydrotrope in shampoos, printing pastes
Solubility Enhancement Moderate High (solubilizes hydrophobic compounds)

Key Insight : Hydrotropes like xylenesulfonates enhance solubility of insoluble substances, whereas benzenesulfonates primarily act as surfactants .

Pharmaceutical Benzenesulfonate Salts

Compound Dodecyldimethyl Benzenesulfonate Clopidogrel Benzenesulfonate
Application Industrial surfactant Antiplatelet drug formulation
Crystallinity Not specified Fully crystalline for stability
Regulatory Status Industrial safety standards Pharmaceutical-grade purity

Key Insight : Pharmaceutical benzenesulfonates prioritize crystallinity and purity for drug stability, unlike industrial surfactants focused on cost and performance .

Market and Industrial Relevance

  • Global Market : Benzenesulfonic acid sodium salts are projected to grow at 4.2% CAGR (2025–2032), driven by demand in Asia-Pacific for detergents and chemicals .
  • Key Players : Alfa Chemistry, Glentham Life Sciences, and Haihang Group lead production, focusing on 98–99% purity grades .

Q & A

Q. What innovations address its detection limits in trace environmental analysis?

  • Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges concentrates the compound from water samples. Detection via high-resolution mass spectrometry (HRMS) achieves limits of quantification (LOQ) <10 ng/L .

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